molecular formula C10H20O B107414 trans-5-Decen-1-ol CAS No. 56578-18-8

trans-5-Decen-1-ol

Cat. No.: B107414
CAS No.: 56578-18-8
M. Wt: 156.26 g/mol
InChI Key: WYPQHXVMNVEVEB-AATRIKPKSA-N
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Description

trans-5-Decen-1-ol is an organic compound belonging to the class of unsaturated alcohols. It is characterized by a ten-carbon chain with a double bond between the fifth and sixth carbon atoms and a hydroxyl group attached to the first carbon. This compound is known for its pleasant odor and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-5-Decen-1-ol can be synthesized through various methods, including:

    Hydroboration-Oxidation: This method involves the hydroboration of 1-decene followed by oxidation. The reaction typically uses borane (BH3) as the hydroborating agent and hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) for oxidation.

    Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as 5-bromo-1-pentene, with formaldehyde followed by hydrolysis to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves the hydroboration-oxidation method due to its efficiency and high yield. The process is carried out in large reactors with precise control over temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions: trans-5-Decen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form (E)-5-Decenal using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The double bond can be reduced to form 5-decanol using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (E)-5-Decenyl chloride.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (CH2Cl2) as solvent.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) as catalyst.

    Substitution: Thionyl chloride (SOCl2), pyridine as a base.

Major Products:

    Oxidation: (E)-5-Decenal

    Reduction: 5-Decanol

    Substitution: (E)-5-Decenyl chloride

Scientific Research Applications

trans-5-Decen-1-ol has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential pheromonal activity in insects.

    Medicine: Investigated for its antimicrobial properties and potential use in pharmaceuticals.

    Industry: Utilized in the fragrance industry for its pleasant odor and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of trans-5-Decen-1-ol involves its interaction with cellular membranes due to its amphiphilic nature. The hydroxyl group can form hydrogen bonds with membrane proteins, while the hydrophobic carbon chain interacts with the lipid bilayer. This interaction can disrupt membrane integrity, leading to antimicrobial effects. Additionally, its double bond can undergo reactions with reactive oxygen species, contributing to its biological activity.

Comparison with Similar Compounds

    (E)-2-Decen-1-ol: Similar structure but with the double bond between the second and third carbon atoms.

    (E)-3-Decen-1-ol: Double bond between the third and fourth carbon atoms.

    (E)-4-Decen-1-ol: Double bond between the fourth and fifth carbon atoms.

Uniqueness: trans-5-Decen-1-ol is unique due to the position of its double bond, which influences its reactivity and interaction with biological systems. The specific placement of the double bond can affect its odor profile, making it distinct in the fragrance industry.

Properties

IUPAC Name

(E)-dec-5-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h5-6,11H,2-4,7-10H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPQHXVMNVEVEB-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7035305
Record name (E)-5-Decen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7035305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56578-18-8
Record name (5E)-5-Decen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56578-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Decen-1-ol, (5E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056578188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Decen-1-ol, (5E)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-5-Decen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7035305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-5-decenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.771
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-DECEN-1-OL, (5E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M709V74OZV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A portion of the 5-decenyl acetate can be removed and converted to the corresponding alcohol according to the following procedure and the scale can be adjusted as necessary. 15.0 g (67 mmol) of the 5-decenyl acetate, 35 mL of methanol and 34 mL of 2 M sodium hydroxide is added to a 250 mL round-bottomed flask. This mixture is stirred for 3 hours at room temperature. After 3 hours the hydrolysis is complete, 10 mL of hexane is then added and the solution is washed with 10 mL of 1 M HCl, 10 mL of NaHCO3-saturated water and 10 mL of brine. The organic phase is dried with sodium sulfate and filtered, and the hexane is removed under reduced pressure to yield 9.4 g of 5-decenol. GC analysis shows the isometric ratio of the 5-decenol to be conserved.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (E)-5-Decen-1-ol function as a pheromone, and what are the downstream effects on its target?

A1: (E)-5-Decen-1-ol acts as a pheromone component for the Peach Twig Borer moth (Anarsia lineatella) []. While it exhibits lower attractiveness to male moths compared to the primary pheromone component (trans-5-decenyl acetate), it still elicits a response in male antennae, indicating its role in mediating behavioral responses [, ]. Pheromone components on the scales of female A. lineatella, potentially including (E)-5-Decen-1-ol, have been shown to induce contact behaviors in conspecific males []. This suggests that the compound, along with other pheromone components, plays a crucial role in mate recognition and attraction, potentially influencing mating success.

Q2: What is the structural characterization of (E)-5-Decen-1-ol?

A2:

      Q3: Can you elaborate on the application of (E)-5-Decen-1-ol in monitoring pest populations?

      A3: (E)-5-Decen-1-ol, in combination with trans-5-decenyl acetate, is utilized in pheromone traps to monitor Peach Twig Borer (Anarsia lineatella) populations [, ]. Research indicates that the alcohol component, even at low concentrations (0.5 mg/trap), can attract male moths []. By monitoring the number of moths caught in traps, researchers and agricultural professionals can estimate population densities and track population fluctuations throughout the season. This data is crucial for implementing timely and effective pest management strategies, minimizing potential crop damage caused by the Peach Twig Borer.

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